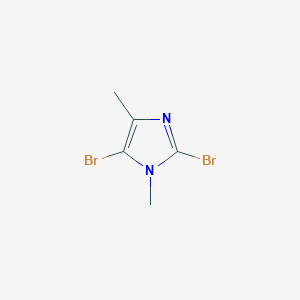

2,5-Dibromo-1,4-dimethyl-1H-imidazole

Descripción general

Descripción

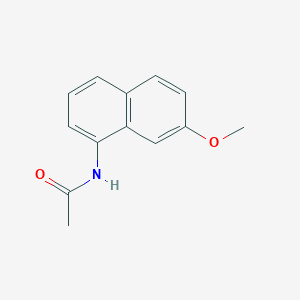

“2,5-Dibromo-1,4-dimethyl-1H-imidazole” is a chemical compound with the molecular formula C5H6Br2N2 . It has an average mass of 253.923 Da and a monoisotopic mass of 251.889755 Da .

Synthesis Analysis

The synthesis of imidazoles, including “this compound”, can be achieved through various methods. One approach involves a one-pot, four-component synthesis achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis

The molecular structure of “this compound” consists of an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .Chemical Reactions Analysis

Imidazoles, including “this compound”, can undergo various chemical reactions. For instance, a NHC-copper-catalyzed isocyanide insertion into alcohol can form an N-arylformimidate intermediate, and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives enables a straightforward and high-yielding synthesis of 1,4-diaryl-1H-imidazoles .Physical and Chemical Properties Analysis

“this compound” has a density of 2.1±0.1 g/cm3, a boiling point of 315.3±34.0 °C at 760 mmHg, and a flash point of 144.5±25.7 °C . It has two hydrogen bond acceptors, zero hydrogen bond donors, and zero freely rotating bonds .Aplicaciones Científicas De Investigación

Reactivity and Spectroscopic Characterization

One significant application of imidazole derivatives, such as 2,5-Dibromo-1,4-dimethyl-1H-imidazole, involves the exploration of their reactivity properties. A study demonstrated the synthesis of new imidazole derivatives and characterized them using spectroscopic methods like IR, FT-Raman, and NMR. These derivatives showed potential in understanding molecular reactivity and interactions with water molecules through molecular dynamics simulations (Hossain et al., 2018).

Antimicrobial Activity

Imidazole derivatives have been reported to exhibit antimicrobial activity. For instance, certain derivatives showed activity against both gram-positive and gram-negative bacteria, indicating their potential as antimicrobial agents (Thomas et al., 2018).

Synthesis of Nanoparticles

Another application is in the field of nanotechnology. Imidazole derivatives have been used as organic precursors for the synthesis of zinc oxide nanoparticles. This illustrates the versatility of these compounds in materials science and nanotechnology (Padhy et al., 2010).

Photochromic Behavior

Imidazole derivatives have also been studied for their photochromic properties. These properties are significant in the development of materials that change color upon exposure to light, offering potential applications in various fields including smart coatings and optical data storage (Bai et al., 2010).

Pharmaceutical Applications

While focusing on non-drug-related applications, it's worth noting that imidazole derivatives are extensively researched in pharmaceuticals for their diverse biological activities. Their unique structural features make them ideal for binding with various enzymes and receptors, exhibiting a wide range of bioactivities (Zhang et al., 2014).

Safety and Hazards

Mecanismo De Acción

Target of Action

Imidazoles, in general, are known to interact with a variety of biological targets, including enzymes and receptors, depending on their substitution patterns .

Mode of Action

Imidazoles can act as ligands for metal ions, potentially influencing the activity of metalloproteins . They can also participate in hydrogen bonding, influencing the structure and function of target biomolecules .

Biochemical Pathways

Imidazoles are known to be involved in a wide range of biochemical processes, including the regulation of enzyme activity and signal transduction .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 2,5-Dibromo-1,4-dimethyl-1H-imidazole . .

Análisis Bioquímico

Biochemical Properties

2,5-Dibromo-1,4-dimethyl-1H-imidazole plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This compound can also interact with proteins through non-covalent interactions such as hydrogen bonding and van der Waals forces, affecting protein structure and function .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate signaling pathways by interacting with key signaling proteins, leading to altered cellular responses. Additionally, it can influence gene expression by binding to transcription factors or other regulatory proteins, thereby affecting the transcription of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can inhibit enzymes by binding to their active sites, preventing substrate access and catalytic activity. It can also activate certain enzymes by inducing conformational changes that enhance their activity. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have minimal or no observable effects. At higher doses, it can exhibit toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and potential toxicity to specific organs. Threshold effects have been observed, where the compound’s impact becomes significant only above certain dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors that are part of these pathways, affecting metabolic flux and metabolite levels. For example, this compound can inhibit key enzymes in metabolic pathways, leading to the accumulation or depletion of specific metabolites. Additionally, it can influence the activity of enzymes involved in the detoxification and elimination of xenobiotics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments. This compound can also accumulate in specific tissues or organelles, depending on its physicochemical properties and interactions with cellular components .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and other nuclear proteins, affecting gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, influencing various cellular processes .

Propiedades

IUPAC Name |

2,5-dibromo-1,4-dimethylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Br2N2/c1-3-4(6)9(2)5(7)8-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFIOEMVCUQOFOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=N1)Br)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428396 | |

| Record name | 2,5-Dibromo-1,4-dimethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850429-58-2 | |

| Record name | 2,5-Dibromo-1,4-dimethyl-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850429-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dibromo-1,4-dimethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

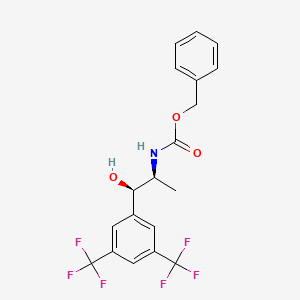

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine](/img/structure/B1312904.png)

![3-Iodo-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1312915.png)

![(5S)-N-[3-(4-Bromo-3-fluorophenyl)-2-oxooxazolidin-5-ylmethyl]acetamide](/img/structure/B1312918.png)

![4-chloro-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1312919.png)

![((3aR,4R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B1312923.png)